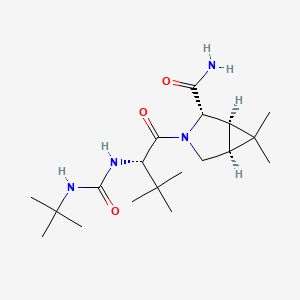

![molecular formula C8H6BrNO B586326 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1196154-87-6](/img/structure/B586326.png)

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

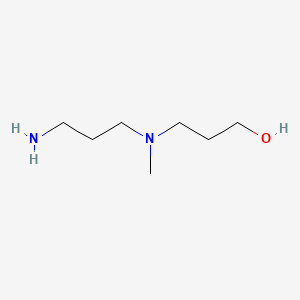

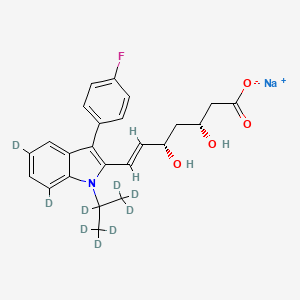

“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is a chemical compound with the molecular formula C8H6BrNO . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which includes “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one”, can be achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” consists of a cyclopenta[b]pyridin-5-one core with a bromine atom attached at the 3-position .Chemical Reactions Analysis

The primary chemical reaction involving “3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is its synthesis through the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis

“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one” is a solid at room temperature. It has a molecular weight of 198.06 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the multicomponent synthesis of various heterocyclic compounds. These derivatives are structurally related to alkaloids and exhibit a broad spectrum of biological activities . For instance, they can be used to create compounds with hypoglycemic activity or as antagonists of calcium channels.

Biological Activity

Cyclopenta[b]pyridine derivatives, such as those derived from 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one, have been identified with a wide range of biological activities. They have potential applications as fluorescent probes and inhibitors of protein kinase FGFR1, which is significant in cancer research .

Organic Synthesis

This compound is involved in novel domino reactions for organic synthesis. It undergoes profound structural transformations, leading to the production of thioesters and other heterocycles, which are essential in the development of new organic molecules .

Green Chemistry

In the field of green chemistry, 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues can be synthesized through manganese-catalyzed oxidation. This process is notable for its high yield and excellent chemoselectivity, making it an environmentally friendly alternative for creating complex organic structures .

Designing New Heterocyclic Compounds

An effective method for designing new heterocyclic compounds involves the cyclocondensation reaction of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one derivatives. These reactions are crucial for the development of novel pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

The compound is a key intermediate in the synthesis of cefpirome, an antibiotic used to treat severe bacterial infections. This highlights its importance in the pharmaceutical industry as a building block for critical medications .

Mécanisme D'action

Target of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity . They are structural fragments of alkaloids and have been found among compounds with hypoglycemic activity, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .

Mode of Action

It’s known that the compound is synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Biochemical Pathways

The compound is known to be involved in the synthesis of 6,7-dihydro-5h-cyclopenta[b]pyridine derivatives through a profound structural transformation .

Pharmacokinetics

The compound is known to be a solid or liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity .

Action Environment

The compound is known to be stored in a sealed, dry environment at room temperature , which could potentially influence its stability and efficacy.

Propriétés

IUPAC Name |

3-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOQDFKOUQIHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)